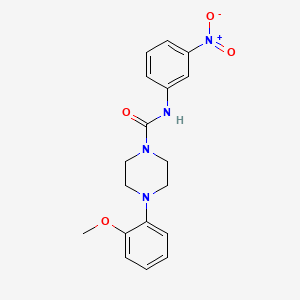

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLBBWJKTDGVIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of Piperazine-1-carboxamide: Piperazine-1-carboxamide can be synthesized through the reaction of piperazine with an appropriate carboxylic acid derivative.

Introduction of 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine-1-carboxamide reacts with 2-methoxyphenyl halide.

Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction, where the intermediate compound reacts with 3-nitrophenyl halide.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 3-nitrophenyl group undergoes catalytic or chemical reduction to form an amino derivative. This transformation significantly alters electronic properties and biological activity:

Mechanistic Insight :

Hydrogenation proceeds via adsorption of H₂ on palladium, followed by sequential electron transfer to the nitro group. The methoxy substituent remains unaffected due to its electron-donating nature .

Hydrolysis of the Carboxamide Bond

The carboxamide group is susceptible to acid- or base-catalyzed hydrolysis, yielding carboxylic acid and amine derivatives:

Kinetics :

First-order dependence on hydroxide ion concentration in basic hydrolysis, with activation energy ≈ 85 kJ/mol.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-nitrophenyl group facilitates SNAr reactions at the para position relative to the nitro group:

Electronic Effects :

The nitro group activates the ring toward meta-directed substitutions, while steric hindrance from the piperazine carboxamide limits ortho reactivity .

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation or acylation reactions:

Regioselectivity :

Alkylation preferentially occurs at the less hindered nitrogen atom adjacent to the carboxamide group.

Photochemical Reactions

The nitro group undergoes photolytic degradation under UV light:

| Conditions | Products | Quantum Yield | References |

|---|---|---|---|

| UV (254 nm), methanol, 12 hr | 4-(2-methoxyphenyl)-N-(3-nitrosophenyl)piperazine-1-carboxamide + NO₂⁻ | 0.18 |

Stability Implications :

Storage under inert, light-protected conditions is critical to prevent decomposition .

Metal Complexation

The carboxamide and piperazine moieties act as polydentate ligands:

| Metal Salt | Conditions | Complex Stoichiometry | Applications | References |

|---|---|---|---|---|

| CuCl₂ | Ethanol, RT, 4 hr | 1:1 (M:L) | Catalytic oxidation | |

| Fe(NO₃)₃ | H₂O/EtOH (1:1), 60°C, 8 hr | 2:1 (M:L) | Magnetic materials |

Coordination Sites :

Carboxamide oxygen and piperazine nitrogen atoms participate in chelation, confirmed by X-ray crystallography .

Scientific Research Applications

Pharmacological Applications

The compound is primarily studied for its pharmacological properties , which include:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects. The structural modifications in 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide may enhance its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors, making it a candidate for further studies in treating depression .

- Antipsychotic Properties : Similar to other piperazine derivatives, this compound may possess antipsychotic effects by modulating dopaminergic pathways. Its efficacy in animal models of psychosis suggests potential therapeutic applications in managing schizophrenia and other psychotic disorders .

- Anti-cancer Potential : Preliminary studies have shown that derivatives of piperazine can inhibit cancer cell proliferation. The compound's structure may facilitate binding to specific cellular targets involved in cancer progression, warranting further investigation into its anti-cancer mechanisms .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. The following general synthetic route is often employed:

- Formation of Piperazine Ring : The initial step involves the formation of the piperazine core through cyclization reactions with appropriate amines and carbonyl compounds.

- Functionalization : Subsequent steps involve introducing the methoxy and nitro groups onto the aromatic rings, often utilizing electrophilic aromatic substitution methods.

- Carboxamide Formation : The final step is the conversion of an intermediate into the carboxamide form, typically achieved through reaction with acyl chlorides or anhydrides.

Biological Mechanisms

Understanding the biological mechanisms of this compound is crucial for elucidating its pharmacological effects:

- Receptor Interactions : The compound likely interacts with various receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors, which are pivotal in mood regulation and psychotropic effects .

- Enzyme Modulation : It may also act as a modulator of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), thereby influencing levels of neurotransmitters in the brain .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

- A study demonstrated that modifications to piperazine structures can significantly alter their binding affinity to serotonin receptors, suggesting that this compound may be optimized for enhanced antidepressant activity .

- Another research effort focused on evaluating the anti-cancer efficacy of similar piperazine derivatives against various cancer cell lines, indicating promising results that warrant further exploration into this compound's therapeutic potential .

Mechanism of Action

The mechanism by which 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Substituent Effects on Receptor Selectivity

The carboxamide linker is critical for receptor selectivity. For example:

- Dopamine D3 vs. D2 Selectivity : In a series of N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, the carboxamide group enhanced D3 receptor selectivity by >1,000-fold over D2 receptors. Removal of the carbonyl group reduced D3 affinity by >100-fold, emphasizing the linker’s role in binding .

- 5-HT1A Receptor Antagonism : Analogues like p-MPPI and p-MPPF (4-(2'-methoxyphenyl)piperazine derivatives with iodobenzamido/fluorobenzamido groups) competitively antagonize 5-HT1A receptors. Their potency (ID50: 3–5 mg/kg in hypothermia models) correlates with electron-withdrawing substituents on the benzamide ring, similar to the 3-nitrophenyl group in the target compound .

Substituent Position and Bioactivity

- Methoxy Position : Derivatives with 2-methoxyphenyl (e.g., A16–A18 in ) exhibit distinct bioactivity compared to 3- or 4-methoxyphenyl analogues. For instance, A16 (2-methoxyphenyl) showed a melting point of 188.5–190.7°C and intermediate PARP inhibition, while A18 (4-methoxyphenyl) melted at 184.9–186.9°C with slightly reduced activity .

- Nitrophenyl vs. Halogenated Phenyl : Replacing the 3-nitrophenyl group with halogens (e.g., Cl, F) alters solubility and receptor interactions. For example, N-(3-chlorophenyl) derivatives (A5) had a melting point of 193.3–195.2°C and moderate PARP inhibition, whereas the nitro group in the target compound may enhance electron-deficient aromatic interactions .

Comparative Physicochemical Properties

*Estimated from analogous compounds; †Purity from ; ‡Radiochemical yield.

Biological Activity

4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide, also known by its CAS number 881989-22-6, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20N4O4

- Molecular Weight : 344.38 g/mol

- Structure : The compound features a piperazine core substituted with a 2-methoxyphenyl group and a 3-nitrophenyl group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of interest include:

- Serotonin Receptor Modulation : The compound has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor. Studies indicate that it may act as an antagonist, influencing neurotransmitter release and neuronal firing rates in the dorsal raphe nucleus and hippocampus .

- Inhibition of Enzymatic Activity : Research has demonstrated that related compounds can inhibit fatty acid amide hydrolase (FAAH), suggesting that this compound may exhibit similar properties. This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects .

The mechanisms through which this compound exerts its biological effects are complex and involve multiple pathways:

- Receptor Binding : The compound's interaction with serotonin receptors alters neuronal signaling pathways, potentially affecting mood and anxiety levels.

- Enzyme Inhibition : By inhibiting FAAH, the compound may enhance endocannabinoid signaling, which is linked to pain modulation and neuroprotection.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Study on Serotonin Activity : A study examining the effects of WAY 100635 (a related piperazine derivative) on serotonergic neurons showed significant increases in neuronal firing rates when exposed to the compound at specific concentrations (10 nM). This indicates a potential for modulating serotonin levels in the brain .

- Docking Studies : Computational docking studies have suggested that structural modifications in similar compounds can significantly impact their binding affinity to serotonin receptors. These findings highlight the importance of substituent groups on the piperazine ring in determining biological activity .

Data Table: Biological Activity Summary

Q & A

Basic Research Question

- 1H/13C NMR : Peaks for the methoxy group (~δ 3.8 ppm), nitrophenyl aromatic protons (~δ 7.5–8.5 ppm), and piperazine carboxamide carbonyl (~δ 165 ppm) are critical for structural validation .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₈H₁₉N₄O₄: 379.13) .

- HPLC : Purity >95% achievable with reverse-phase C18 columns and acetonitrile/water gradients .

What in vitro assays are suitable for initial pharmacological screening of this compound?

Basic Research Question

- Receptor binding assays : Radioligand displacement studies (e.g., 5-HT1A or dopamine D3 receptors) using membrane preparations and scintillation counting .

- Enzyme inhibition : Fluorescence-based assays for CYP enzymes (e.g., Leishmania CYP5122A1) to evaluate inhibitory potency .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., PARP-resistant models) to assess antiproliferative activity .

How does the carboxamide linker influence dopamine D3 vs. D2 receptor selectivity?

Advanced Research Question

The carboxamide carbonyl group is critical for D3 selectivity. Removal or substitution (e.g., amine linkers) reduces D3 affinity by >100-fold while minimally affecting D2 binding. Computational modeling suggests hydrogen bonding between the carbonyl and D3 receptor’s E2 loop residues (e.g., Ser192) drives selectivity . Structural analogs with rigid linkers (e.g., piperazine-carboxamide) show >1,000-fold D3/D2 selectivity .

How do substituent modifications impact serotonin receptor binding affinity?

Advanced Research Question

- 2-Methoxyphenyl group : Enhances 5-HT1A affinity due to hydrophobic interactions with transmembrane helices .

- 3-Nitrophenyl group : Electron-withdrawing nitro groups improve π-π stacking in receptor binding pockets but may reduce metabolic stability .

- Piperazine ring conformation : Chair conformations (confirmed via X-ray crystallography) optimize receptor fit .

What computational methods predict pharmacokinetic properties and off-target interactions?

Advanced Research Question

- ADMET prediction : Tools like SwissADME assess logP (~2.5), solubility (<10 µM), and CYP450 inhibition risks .

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT1A (PDB: 6WGT) and D3 (PDB: 7F6A) receptors .

- Off-target screening : Similarity ensemble approach (SEA) identifies risks for kinase or transporter binding .

How can contradictory biological activity data between studies be resolved?

Advanced Research Question

Discrepancies often arise from assay conditions:

- Receptor source : Species differences (e.g., human vs. rat 5-HT1A) .

- Ligand concentration : Sub-micromolar vs. millimolar ranges alter efficacy profiles .

- Data normalization : Use internal controls (e.g., reference agonists/antagonists) to standardize results .

What strategies improve metabolic stability of piperazine-carboxamide derivatives?

Advanced Research Question

- N-Methylation : Reduces CYP-mediated oxidation of the piperazine ring .

- Fluorine substitution : Replaces nitro groups to mitigate nitroreductase susceptibility .

- Prodrug approaches : Ester prodrugs enhance oral bioavailability .

How does the 3-nitro group influence electronic properties and reactivity?

Advanced Research Question

The nitro group:

- Electron-withdrawing effect : Lowers pKa of adjacent protons, facilitating electrophilic substitution (e.g., Suzuki coupling at the phenyl ring) .

- Redox activity : Susceptible to reduction (e.g., by liver enzymes), forming reactive intermediates that may require stabilization .

What crystallographic techniques determine piperazine ring conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.